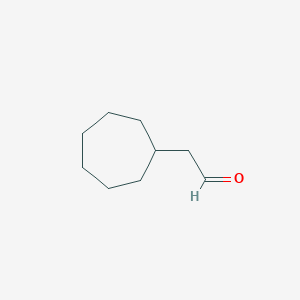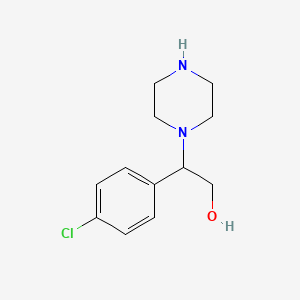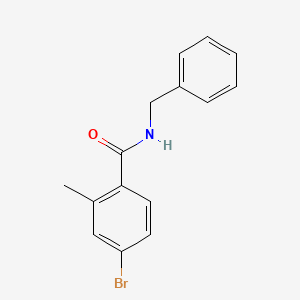
N-Benzyl-4-bromo-2-methyl-benzamide
Übersicht
Beschreibung
“N-Benzyl-4-bromo-2-methyl-benzamide” is a chemical compound. It is a derivative of benzamide, which is an amide corresponding to benzoic acid . It is used as a precursor to α-substituted benzylamines and an indicator for the titration of butyllithium and other lithium bases . It is also an important pesticide intermediate .
Synthesis Analysis
The synthesis of benzamides can be performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves adding benzoic acid, dry DCM, and a catalytic amount of DMF in a round-bottom flask. The reaction mixture is cooled to 0°C and stirred for 5 minutes. Then, (COCl)2 is added dropwise to the reaction mixture and stirred at room temperature for 4 hours .Molecular Structure Analysis
The molecular formula of “N-Benzyl-4-bromo-2-methyl-benzamide” is C8H8BrNO . The molecular weight is 214.059 . The IUPAC Standard InChI is InChI=1S/C8H8BrNO/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3,(H,10,11) .Chemical Reactions Analysis
In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the magenta hydrogen to form succinimide . Amides are very weak bases (weaker than water). Imides are less basic yet and in fact react with strong bases to form salts .Physical And Chemical Properties Analysis
The density of “N-Benzyl-4-bromo-2-methyl-benzamide” is 1.4±0.1 g/cm3. The boiling point is 438.0±38.0 °C at 760 mmHg. The vapour pressure is 0.0±1.1 mmHg at 25°C. The enthalpy of vaporization is 69.5±3.0 kJ/mol. The flash point is 218.7±26.8 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Benzamides
- Scientific Field: Organic Chemistry
- Summary of Application: N-Benzyl-4-bromo-2-methyl-benzamide is used in the synthesis of benzamide derivatives through direct condensation of carboxylic acids and amines . Benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
- Methods of Application: The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl 4 ) . A new, highly efficient and green solid acid catalyst was easily prepared via a two-step procedure and used as an effective reusable catalyst .
- Results or Outcomes: The advantages of this method are the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process and use of ultrasonic irradiation as a green and powerful technology .
Anti-Inflammatory Activity
- Scientific Field: Medical and Pharmaceutical Research
- Summary of Application: N-Benzyl-4-bromo-2-methyl-benzamide (NBBA) has been found to have anti-inflammatory effects in lipopolysaccharide (LPS)-induced human gingival fibroblasts (HGFs) . It could serve as a compound with inhibiting inflammatory activity in periodontal disease .
- Methods of Application: The HGFs were incubated with NBBA (10 µg/ml) for 30 min before LPS (1 μg/ml) was added. After 24 h of incubation time, the culture media were harvested and their IL-6 and PGE 2 contents were determined using an enzyme-linked immunosorbent assay .
- Results or Outcomes: NBBA exhibited an inhibitory effect on the production of IL-6 and PGE 2 in LPS-induced HGFs. It inhibited 35.6 ± 0.5% IL-6 production and 75.6 ± 0.52% PGE 2 production .
Safety And Hazards
Eigenschaften
IUPAC Name |
N-benzyl-4-bromo-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-11-9-13(16)7-8-14(11)15(18)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJKESWTFXEZDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-4-bromo-2-methyl-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1452498.png)
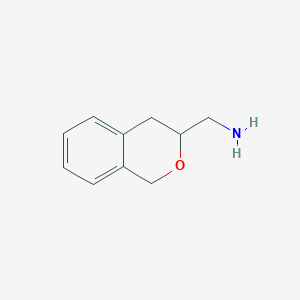
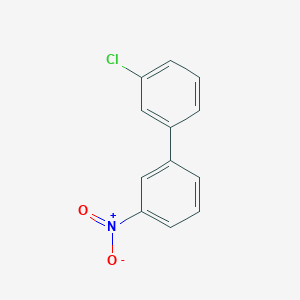
![2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide](/img/structure/B1452504.png)
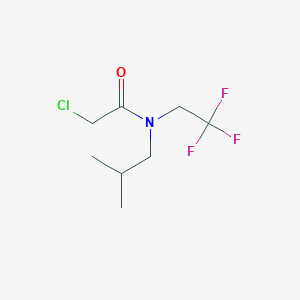
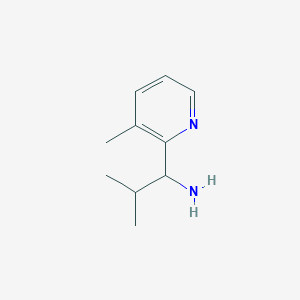
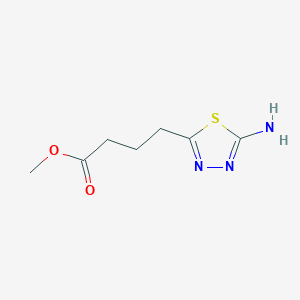
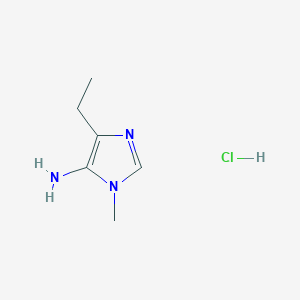
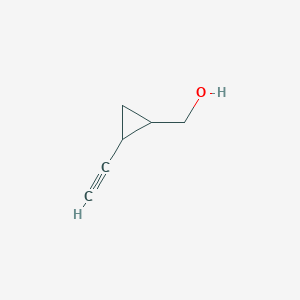
![2-chloro-N-[1-(2-oxo-2,3-dihydro-1H-indol-5-yl)ethyl]acetamide](/img/structure/B1452512.png)
![4-[(But-3-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B1452515.png)

